15(R)-PTA2
説明
The Eicosanoid System and the Significance of Thromboxane (B8750289) A2 in Physiological and Pathophysiological Processes
The eicosanoids are a family of signaling lipids derived from arachidonic acid, playing crucial roles in numerous biological processes. nih.govlibretexts.org This system includes prostaglandins, leukotrienes, and thromboxanes. libretexts.orgcreative-proteomics.com Thromboxane A2 (TXA2), a prominent member of this family, is a potent mediator of platelet aggregation and vasoconstriction, making it a key player in thrombosis and hemostasis. nih.govnih.govwikipedia.org Its production is catalyzed by the enzyme thromboxane-A synthase from the precursor prostaglandin (B15479496) H2. wikipedia.org
The physiological actions of TXA2 are vital for normal blood clot formation at sites of tissue injury. wikipedia.orgsc.edu However, its overproduction or dysregulated activity is implicated in a range of pathophysiological conditions. nih.gov Increased TXA2 levels are associated with cardiovascular diseases such as myocardial infarction, stroke, and atherosclerosis. nih.govmdpi.com It also contributes to the pathology of bronchial asthma, pulmonary hypertension, and other inflammatory conditions. nih.gov The profound biological effects of TXA2 are mediated through its interaction with specific cell surface receptors known as thromboxane-prostanoid (TP) receptors. nih.govcapes.gov.br
The balance between the pro-aggregatory and vasoconstrictive effects of TXA2 and the opposing actions of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, is crucial for maintaining cardiovascular homeostasis. nih.govmdpi.comacs.org An imbalance in favor of TXA2 can lead to thrombotic events. mdpi.com
Evolution of Stable Thromboxane A2 Analogues for Scientific Investigation
A significant challenge in studying the biological roles of TXA2 is its extreme instability; it has a half-life of only about 30 seconds in aqueous solution at physiological pH. acs.orgpnas.orgwikipedia.org This rapid degradation into the inactive Thromboxane B2 has severely limited direct experimental investigation of its mechanisms of action. wikipedia.org
To overcome this limitation, researchers have focused on synthesizing stable analogues of TXA2. These synthetic compounds are designed to mimic the structure and biological activity of the natural molecule but with enhanced stability, allowing for more controlled and prolonged experimental studies. acs.orgunimi.it Early efforts led to the development of several analogues where the unstable 2,6-dioxa[3.1.1]bicycloheptane structure of TXA2 was modified. nih.gov Examples include U46619 and fluorinated derivatives like 10,10-difluoro-TXA2, which have proven useful in characterizing TXA2 receptors. acs.orgnih.govresearchgate.net These stable analogues have been instrumental in probing the differential effects of TXA2 on various tissues, such as platelets and blood vessels, and have supported the hypothesis of multiple subtypes of TXA2/prostaglandin H2 receptors. nih.gov
Pinane (B1207555) Thromboxane A2: A Foundational Research Tool in Thromboxane Receptor Antagonism
Among the stable analogues, Pinane Thromboxane A2 (PTA2) has emerged as a particularly valuable research tool. pnas.org PTA2 is a stable analogue of TXA2 that acts as a thromboxane receptor (TP) antagonist and an inhibitor of thromboxane synthase. caymanchem.com Its synthesis was a significant step forward, providing a selective inhibitor for studying coronary artery constriction, platelet aggregation, and thromboxane formation. pnas.orgacs.org
Research has shown that PTA2 can competitively inhibit the actions of TXA2 and other stable mimetics at the thromboxane receptor on human platelets. nih.gov It has been used to demonstrate the presence of specific binding sites for TXA2/PGH2 on platelet membranes. ahajournals.org Studies have detailed its inhibitory effects on platelet aggregation and its partial agonist activity, which involves a shape change in platelets that can be blocked by other antagonists. nih.gov The development of PTA2 and its derivatives, such as I-SAP, a high-affinity radiolabeled antagonist, has further refined the ability of scientists to investigate the intricacies of the thromboxane receptor system. caymanchem.com
The utility of PTA2 in research is highlighted by its ability to selectively block certain physiological responses. For instance, at low concentrations, it inhibits coronary artery constriction induced by stable prostaglandin endoperoxide analogs. acs.org At slightly higher concentrations, it effectively inhibits platelet aggregation. acs.org This dose-dependent selectivity makes it an invaluable tool for dissecting the specific roles of thromboxane in complex biological systems.
Research Findings on Pinane Thromboxane A2
| Research Area | Finding | Reference |
| Receptor Antagonism | PTA2 acts as a competitive antagonist at thromboxane receptors in human platelets. | nih.gov |
| Coronary Artery Constriction | Inhibits U-46619-induced cat coronary artery constriction with an ID50 of 0.1 µM. | caymanchem.com |
| Platelet Aggregation | Inhibits U-46619-induced aggregation of human platelets with an IC50 of 2 µM. | caymanchem.com |
| Enzyme Inhibition | Inhibits rabbit platelet thromboxane synthase with an ID50 of 50 µM. | caymanchem.com |
| Selectivity | Does not affect PGI synthase up to a concentration of 100 µM. | caymanchem.com |
| Agonist Activity | Exhibits a thromboxane-like agonist action in plasma-free platelet suspensions, causing a shape change. | nih.gov |
Structure
2D Structure
3D Structure
特性
分子式 |
C24H40O3 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20+,21+,22-/m0/s1 |
InChIキー |
OHJIHGVLRDHSDV-PUYXBYOHSA-N |
異性体SMILES |
CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O |
正規SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O |
同義語 |
pinane thromboxane A2 pinane-thromboxane A2 pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome |
製品の起源 |
United States |
Chemical Synthesis and Analytical Characterization of Pinane Thromboxane A2 and Its Derivatives for Research Applications
Historical Development of Pinane (B1207555) Thromboxane (B8750289) A2 Synthesis
The first total synthesis of pinane thromboxane A2 was reported in 1979 by K.C. Nicolaou and his colleagues. nih.gov This seminal work provided the scientific community with a stable molecule that mimicked the biological activity of the elusive TXA2, thereby enabling detailed pharmacological studies that were previously not feasible. nih.govahajournals.org
The synthesis was designed to replace the unstable 2,6-dioxabicyclo[3.1.1]heptane core of native TXA2 with a more robust carbocyclic pinane framework. nih.gov The strategic selection of the pinane ring system, derived from the naturally occurring monoterpene (-)-myrtenol, was crucial. nih.gov This choice not only conferred the desired chemical stability but also allowed for the stereocontrolled introduction of the side chains, mimicking the natural stereochemistry of TXA2. nih.gov
The initial synthetic route, as outlined by Nicolaou et al., commenced with the chiral starting material (-)-myrtenol. nih.gov This was a key decision that established the absolute stereochemistry of the final molecule. The synthesis involved a sequence of well-established reactions, including oxidation of the starting alcohol, a conjugate addition to introduce the lower side chain, and a Wittig reaction to append the upper carboxylic acid-bearing side chain. nih.govrsc.org The successful synthesis of PTA2 was a significant milestone, providing a prototypic stable TXA2 analog that has since been widely used in biomedical research. rice.edubiochem2.com
Contemporary Synthetic Methodologies for Pinane Thromboxane A2 and Stereoisomers
Building upon the foundational work of Nicolaou, subsequent synthetic efforts have focused on refining the synthesis of PTA2, developing routes to its various stereoisomers, and creating derivatives with tailored properties for specific research applications.
The stereochemistry of PTA2 is critical for its biological activity. Modern chiral synthesis strategies continue to rely on the use of chiral starting materials or the application of asymmetric reactions to control the spatial arrangement of substituents.
The original synthesis by Nicolaou et al. established the chirality of the molecule from (-)-myrtenol. nih.gov Alternative approaches have also been developed, for instance, starting from nopol, another derivative of the pinane skeleton. rsc.org The stereocontrolled synthesis of thromboxane A2 analogs often involves key steps such as diastereoselective reductions or the use of chiral auxiliaries to guide the formation of the desired stereoisomers. uio.no While the direct enantioselective synthesis of PTA2 itself has been less explored, the principles of asymmetric synthesis are well-established in the synthesis of other thromboxane receptor ligands, often employing methods like modified Mitsunobu reactions for stereoselective alkylations. nih.gov
The synthesis of different stereoisomers, such as the 15(R)-epimer of PTA2, has also been accomplished. scbt.comcaymanchem.com These stereoisomers serve as important controls in pharmacological studies to understand the strict stereochemical requirements for receptor binding and activation. The separation and analysis of these stereoisomers are often achieved using chiral high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com
Table 1: Key Starting Materials in the Chiral Synthesis of Pinane Thromboxane A2
| Starting Material | Chirality | Key Synthetic Transformation | Reference |
|---|---|---|---|
| (-)-Myrtenol | Chiral | Oxidation followed by conjugate addition and Wittig reaction | nih.gov |
To probe the function and interactions of the thromboxane system, various derivatives of PTA2 have been synthesized. These functional probes are designed for specific applications, such as enhancing stability, enabling detection in biological assays, or for use in receptor binding studies.
A significant area of derivatization has been the development of fluorinated analogues . The introduction of fluorine atoms can enhance the metabolic stability of the molecule. For instance, the synthesis of 10-F-thromboxane A2 and 10,10-F2-thromboxane A2 has been reported to create mimics of TXA2 with significantly longer half-lives. acs.org The synthesis of these fluorinated compounds often involves specialized fluorinating agents and can present unique challenges in constructing the strained ring systems. acs.org
Radiolabeled derivatives are crucial for receptor binding assays and pharmacokinetic studies. For example, a radiolabeled antagonist, I-SAP ([Iodophenyl sulfonyl amino pinane] Thromboxane A2), has been synthesized for the high-affinity labeling of thromboxane A2/prostaglandin (B15479496) H2 receptors. caymanchem.com The synthesis of such probes allows for the quantitative analysis of receptor density and binding kinetics.
Biotinylated probes have also been developed for the study of thromboxane receptors. Biotinylation allows for the detection and purification of the receptor protein through the high-affinity interaction of biotin (B1667282) with streptavidin. nordicbiosite.comresearchgate.net
Table 2: Examples of Functionalized Pinane Thromboxane A2 Derivatives
| Derivative Type | Functional Group | Purpose | Reference |
|---|---|---|---|
| Fluorinated Analogue | Fluorine | Enhanced metabolic stability | acs.org |
| Radiolabeled Probe | Iodine-125 | Receptor binding assays | caymanchem.com |
Analytical Techniques for the Structural Confirmation and Purity Assessment of Pinane Thromboxane A2 in Research Batches
The structural confirmation and purity assessment of synthesized batches of PTA2 are critical to ensure the reliability of research findings. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of PTA2. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the connectivity of the atoms and the stereochemistry of the molecule. nih.govstir.ac.uk Specific chemical shifts and coupling constants provide detailed information about the pinane backbone and the attached side chains. Advanced NMR techniques, such as ROESY, have been used in conjunction with HPLC to study the chiral recognition of thromboxane antagonists. nih.gov
Mass spectrometry (MS) is used to confirm the molecular weight of PTA2 and to provide information about its structure through fragmentation analysis. nih.govresearchgate.net The mass spectrum will show a parent ion corresponding to the molecular weight of the compound, and the fragmentation pattern can help to confirm the presence of key structural motifs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive detection and quantification of thromboxane metabolites in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of PTA2 research batches. Reversed-phase HPLC is commonly used to separate the target compound from any impurities or starting materials. ajol.infoconicet.gov.ar Furthermore, chiral HPLC is specifically employed to separate and quantify the different stereoisomers of PTA2, ensuring the enantiomeric purity of the sample. nih.govsigmaaldrich.comchromatographyonline.com The purity of commercially available PTA2 is often stated as ≥98% as determined by HPLC. caymanchem.com
Table 3: Analytical Techniques for the Characterization of Pinane Thromboxane A2
| Technique | Purpose | Key Information Provided | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Atomic connectivity, stereochemistry | nih.govstir.ac.uk |
| Mass Spectrometry | Structural Confirmation | Molecular weight, fragmentation pattern | nih.govresearchgate.net |
| HPLC | Purity Assessment | Detection of impurities, quantification | ajol.info |
Molecular Mechanisms of Pinane Thromboxane A2 Action on Thromboxane Receptors
Quantitative Analysis of Thromboxane (B8750289) Receptor (TP Receptor) Binding by Pinane (B1207555) Thromboxane A2
The interaction between PTA2 and TP receptors has been characterized through various quantitative binding assays, revealing its specific binding properties and relationship with other ligands.
Quantitative analysis has established that PTA2 acts as a potent ligand at the TP receptor. scbt.com While specific equilibrium dissociation constant (Kd) and maximal binding capacity (Bmax) values for PTA2 are not extensively detailed in the provided search results, its actions are characterized by rapid kinetics. scbt.com This suggests a fast association rate with the TP receptor, leading to efficient receptor occupancy and swift activation of downstream signaling pathways. scbt.com The unique hydrophobic interactions between PTA2 and the receptor's binding pocket are noted to enhance its binding specificity. scbt.com Studies on other TP receptor ligands, such as the agonist I-BOP, have determined Kd values in human kidney tissues, providing a reference for the high-affinity interactions typical for this receptor class. nih.gov For instance, the Kd for I-BOP binding was found to be 6.6 ± 1.1 nM in human glomeruli and 20 ± 6 nM in intrarenal arterial membranes, with Bmax values of 311 ± 91 fmol/mg protein and 74 ± 16 fmol/mg protein, respectively. nih.gov The kinetics of PTA2 are described as rapid, facilitating a quick onset of action in receptor modulation. scbt.com
Competitive binding assays have been crucial in defining the pharmacological profile of PTA2 at the TP receptor. PTA2 functions as a competitive antagonist, displacing other ligands that bind to the TXA2/PGH2 receptors. vulcanchem.comias.ac.in It effectively inhibits the actions of potent TP receptor agonists like U-46619. caymanchem.com In studies using human platelets, PTA2 demonstrated an IC₅₀ value of 2.0 µM for the inhibition of U-46619-induced aggregation. caymanchem.comvulcanchem.com Similarly, it inhibited U-46619-induced constriction in cat coronary arteries with an ID₅₀ of 0.1 µM. caymanchem.com
In comparative studies in human renal tissues, the binding specificity of various TXA2 analogs was determined using the radiolabeled agonist [¹²⁵I]-BOP. nih.gov The observed order of potency was I-BOP ≥ U46619 ≥ pinane TXA2 ≥ carbocyclic TXA2 > PGH2, indicating that PTA2 has a high affinity for the TP receptor, though slightly less than that of I-BOP and U-46619 in this specific tissue preparation. nih.gov This competitive interaction underscores its role as a specific ligand for the TP receptor, capable of modulating the receptor's response to endogenous agonists like TXA2 and other synthetic analogs. caymanchem.comnih.gov
Interactive Table: Competitive Inhibition Data for Pinane Thromboxane A2
| Preparation | Agonist | PTA2 Inhibitory Concentration |
|---|---|---|
| Human Platelets | U-46619 | IC₅₀ = 2.0 µM caymanchem.comvulcanchem.com |
In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. nih.govmdpi.com These isoforms are identical for the first 328 amino acids but differ in their C-terminal cytoplasmic tails, leading to differential signaling capabilities. mdpi.comwikipedia.org Both isoforms are expressed in a variety of tissues, often with TPα being the predominant form. researchgate.net
Studies suggest that PTA2 can act as an antagonist at both TPα and TPβ isoforms. The differential coupling of these isoforms to various G proteins allows for a complex signaling network. TPα has been shown to couple to Gq and Gs proteins, while TPβ couples to Gq and Gi proteins. wikipedia.org This differential coupling can lead to varied cellular responses upon ligand binding. For example, in bladder cancer cells, the TP receptor agonist U46619 was shown to increase the phosphorylation of ERK and FAK, while the antagonist PTA2 decreased their basal phosphorylation levels, highlighting the opposing effects mediated through these receptors. researchgate.net The ability of PTA2 to interact with both isoforms suggests it can modulate the diverse signaling pathways initiated by each, although the precise binding affinities and kinetics for each individual isoform are not fully elucidated in the available literature.
Elucidation of Post-Receptor Signaling Pathways Activated or Modulated by Pinane Thromboxane A2
As a TP receptor antagonist, PTA2 primarily functions by blocking the signaling cascades initiated by agonists like TXA2 or U-46619. caymanchem.comvulcanchem.com The activation of TP receptors typically involves coupling to several G protein families, leading to a cascade of intracellular events.
The TP receptor, including both its α and β isoforms, couples to members of the Gq and G12/G13 families of G proteins. nih.govhaematologica.orgnih.gov The Gq protein family is responsible for activating phospholipase C (PLC). nih.govhaematologica.org By antagonizing the TP receptor, PTA2 blocks this Gq-mediated activation of PLC. vulcanchem.com
The G12/G13 pathway activation leads to the stimulation of Rho GTPase nucleotide exchange factors (RhoGEFs), which in turn activates the Rho/Rho-kinase signaling pathway. nih.govhaematologica.org This pathway is crucial for cytoskeletal rearrangements and changes in cell shape, particularly in platelets. haematologica.org TP receptor activation in various cancer cells has been shown to induce changes in cell motility and invasion through the Gα12/RhoA pathway. mdpi.comresearchgate.net Therefore, PTA2's antagonism at the TP receptor would inhibit these G12/G13-mediated morphological and motile responses.
A primary consequence of Gq activation by TP receptor agonists is the PLC-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govias.ac.inmdpi.com IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.govnih.gov This leads to a rapid increase in intracellular Ca²⁺ concentration. nih.govnih.gov
Simultaneously, DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). nih.govias.ac.inmdpi.com PKC is a family of enzymes that phosphorylates a wide range of protein substrates, leading to various cellular responses, including platelet granule secretion and smooth muscle contraction. haematologica.orgmdpi.com
Pinane thromboxane A2, by blocking the initial Gq protein activation, prevents the entire downstream cascade. vulcanchem.com It inhibits the generation of IP3 and DAG, thereby preventing the subsequent mobilization of intracellular calcium and the activation of PKC that would normally be triggered by TP receptor agonists. vulcanchem.comscbt.com This blockade of Ca²⁺ and PKC signaling is central to its inhibitory effects on platelet aggregation and vasoconstriction. vulcanchem.comscbt.com
Regulation of RhoGTPase and Associated Downstream Effectors
Activation of the thromboxane A2 (TP) receptor by its endogenous ligand, Thromboxane A2 (TXA2), initiates signaling through various G proteins, including Gq and G12/G13. nih.gov The G12/G13 pathway is directly linked to the activation of RhoGTPase nucleotide exchange factors (RhoGEFs). nih.gov These RhoGEFs, in turn, catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. mdpi.com Activated RhoA then stimulates its downstream effectors, such as Rho-kinase (ROCK), which plays a crucial role in processes like platelet shape change and smooth muscle contraction by mediating myosin light chain (MLC) phosphorylation. nih.govmdpi.com
While Pinane Thromboxane A2 (PTA2) is primarily characterized as a TP receptor antagonist, its interaction with the receptor can still influence these downstream pathways. caymanchem.com The binding of PTA2 to the TP receptor competitively inhibits the binding of agonists like TXA2 or the stable mimetic U46619, thereby blocking the initiation of the G12/G13-RhoA signaling cascade. caymanchem.comahajournals.org The Rho GTPase family, including RhoA, Rac1, and Cdc42, are critical regulators of actin cytoskeleton dynamics in platelets, affecting shape change, spreading, and aggregation. mdpi.com By preventing TP receptor activation, PTA2 effectively inhibits the RhoA-mediated signaling that contributes to these pro-aggregatory and vasoconstrictive events. nih.govmdpi.com The regulation of Rho GTPases and their effectors is a key mechanism by which TP receptor antagonists like PTA2 exert their inhibitory effects on platelet and vascular function. mdpi.comfrontiersin.org
Impact on Cyclic AMP and CREB Phosphorylation Pathways
The relationship between TP receptor ligands and cyclic AMP (cAMP) is complex. While the primary signaling pathway for TP receptors involves Gq (activating phospholipase C) and G12/G13 (activating RhoA), some evidence suggests a potential for cross-talk with adenylate cyclase-linked pathways. nih.govnih.gov Studies have shown that some TP receptor agonists can, at high concentrations, lead to an elevation in platelet cAMP levels, which paradoxically inhibits aggregation. nih.gov
For Pinane Thromboxane A2 (PTA2), it has been observed that in plasma-free platelet suspensions, it can cause a slight increase in cAMP levels. researchgate.net This effect is not believed to be mediated through the primary TP receptor pathway but may result from a very weak stimulatory action on other prostanoid receptors present on platelets, such as PGI2 (IP) or PGD2 (DP) receptors, which are coupled to the stimulation of adenylate cyclase. researchgate.net This potential for functional antagonism, where PTA2 slightly raises inhibitory cAMP levels, could augment its primary competitive antagonist activity at the TP receptor. researchgate.net
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). ucl.ac.uk PKA can phosphorylate various intracellular targets to inhibit platelet activation, including the Gα13 subunit associated with the TP receptor, providing a basis for the preferential inhibition of thromboxane-mediated signaling by cAMP. nih.gov Furthermore, cAMP-PKA signaling is known to activate the cAMP-responsive element-binding protein (CREB). ucl.ac.uk This transcription factor, once phosphorylated, can modulate the expression of various genes. ucl.ac.uk For instance, in endothelial cells, the activation of CREB has been linked to the production of vascular endothelial cell growth factor (VEGF). ucl.ac.uk While direct studies on PTA2's effect on CREB phosphorylation are limited, its potential to weakly elevate cAMP suggests a possible, albeit minor, influence on this pathway. researchgate.netucl.ac.uk
Structure-Activity Relationship (SAR) Investigations of Pinane Thromboxane A2 Agonism and Antagonism
The biological activity of Pinane Thromboxane A2 (PTA2) and its analogues is highly dependent on their specific chemical structures. ahajournals.orgnih.gov SAR studies have been crucial in elucidating the features responsible for their interaction with the TP receptor, leading to either agonism or antagonism. ahajournals.orgnih.gov
Role of Side Chain Modifications on Receptor Interaction
The two side chains of prostanoid analogues—the carboxylic acid-bearing alpha-chain and the hydroxyl-bearing omega-chain—are fundamental for receptor interaction. nih.gov SAR studies have consistently shown that modifications to these chains can dramatically alter a compound's affinity and efficacy. ahajournals.orgnih.gov For PTA2, the length and composition of these side chains are optimized to mimic the endogenous ligand. caymanchem.com The carboxylic acid group on the alpha-chain is a key anchoring point, forming a critical interaction with the receptor, likely through an ionic bond with a basic amino acid residue. nih.gov The 15-hydroxyl group on the omega-chain is also vital for activity, with its stereochemistry (S-configuration in the natural form) being important for potent agonism in many TXA2 mimetics. caymanchem.com In PTA2, which acts as an antagonist, the specific structure of the side chains in concert with the pinane core allows for high-affinity binding without inducing the conformational change required for receptor activation. caymanchem.comahajournals.org
Comparative SAR with Other Bicyclic Prostanoid Analogues (e.g., Carbocyclic Thromboxane A2)
Comparing the SAR of PTA2 with other bicyclic analogues provides insight into the receptor's requirements. Carbocyclic Thromboxane A2 (CTA2), where the oxygen of the TXA2 bicyclic system is replaced with a methylene (B1212753) group, is a potent coronary vasoconstrictor and platelet agonist. researchgate.net While both PTA2 and CTA2 are stable analogues of TXA2, the subtle difference in their bicyclic cores contributes to their differing pharmacological profiles. PTA2 is primarily a TP receptor antagonist in human platelets, whereas CTA2 is an agonist. caymanchem.comresearchgate.net
Interestingly, some analogues exhibit species-dependent and tissue-dependent differences in activity. For example, certain 13-azapinane-TXA2 derivatives act as antagonists in platelets but show agonist activity in vascular smooth muscle, suggesting the existence of different TP receptor subtypes or conformations in different tissues. ahajournals.org This highlights that the interaction between the ligand and the receptor is not solely determined by the ligand's structure but also by the specific environment of the receptor binding pocket. ahajournals.org
Table 1: Comparative Activity of Thromboxane Analogues
| Compound | Bicyclic Core | Primary Activity (Human Platelets) | Reference |
|---|---|---|---|
| Pinane Thromboxane A2 (PTA2) | Pinane (C-C) | Antagonist | caymanchem.com |
| Carbocyclic Thromboxane A2 (CTA2) | Carbocyclic (C-C) | Agonist | researchgate.net |
| U46619 | Epoxymethano | Agonist | ahajournals.org |
| 13-Azapinane-TXA2 derivatives | Azapinane (C-N) | Antagonist | ahajournals.org |
This table provides a simplified comparison of the primary activities of different bicyclic thromboxane analogues in human platelets.
Identification of Pharmacophores for Selective TP Receptor Modulation
A pharmacophore is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. For TP receptor ligands, the key pharmacophoric features have been identified through extensive SAR studies. nih.govnih.gov These include:
A carboxylic acid group (or a bioisostere) at the end of the alpha-chain, which serves as a primary binding point. nih.gov
A bicyclic core structure (e.g., pinane, carbocyclic, or epoxymethano) that acts as a rigid scaffold, correctly positioning the side chains. nih.gov
An omega-side chain of appropriate length, typically containing a hydroxyl group at the C-15 position, which contributes to binding affinity and can influence agonist versus antagonist activity. caymanchem.comnih.gov
For selective TP receptor antagonists like PTA2, the specific combination of the pinane scaffold and the side-chain structures creates a molecule that can bind with high affinity but fails to trigger the receptor's activation mechanism. caymanchem.comahajournals.org Physicochemical parameters such as lipophilicity (ClogP) and molar refractivity (CMR) have also been identified as significant for the biological response of TP receptor antagonists. nih.gov These models are crucial for the rational design of new, more potent, and selective molecules targeting the TP receptor. nih.gov
Cellular and Organ Level Pharmacological Effects of Pinane Thromboxane A2 in Experimental Systems
Modulation of Platelet Physiology by Pinane (B1207555) Thromboxane (B8750289) A2
PTA2 demonstrates notable interactions with platelets, primarily by inhibiting the pathways that lead to their activation and aggregation.
Pinane thromboxane A2 has been shown to be an effective inhibitor of platelet aggregation. nih.govnih.gov In laboratory settings, it inhibits the aggregation of human platelets induced by the stable prostaglandin (B15479496) endoperoxide analog U-46619. caymanchem.com Studies have demonstrated that PTA2 inhibits platelet aggregation at concentrations slightly higher than those needed to prevent coronary artery constriction. nih.govnih.gov Its inhibitory action is observed in preparations of both washed platelets and platelet-rich plasma.
Table 1: Inhibitory Concentration of Pinane Thromboxane A2 on Platelet Aggregation
| Preparation | Agonist | IC₅₀ Value |
|---|---|---|
| Human Platelets | U-46619 | 2 µM caymanchem.com |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
The activation of platelets by agonists like thromboxane A2 typically induces a rapid change in shape from a smooth discoid form to a spherical shape with numerous extensions, a process dependent on the reorganization of the platelet's internal cytoskeleton. wikipedia.orgnih.gov This shape change is a critical prerequisite for aggregation. nih.gov As a thromboxane A2 receptor antagonist, PTA2 interferes with these initial activation steps. caymanchem.com By blocking the TP receptor, PTA2 prevents the signaling cascade that leads to the cytoskeletal rearrangement necessary for platelet shape change and subsequent aggregation.
The final common pathway for platelet aggregation is the activation of the integrin αIIbβ3 receptor. nih.govnih.gov Upon platelet stimulation by agonists such as thromboxane A2, this integrin undergoes a conformational change that allows it to bind fibrinogen, forming bridges between adjacent platelets. wikipedia.orgnih.gov Pinane thromboxane A2, by acting as a TP receptor antagonist, blocks the "inside-out" signaling that is necessary to activate integrin αIIbβ3. caymanchem.comreading.ac.uk This prevents fibrinogen binding and, consequently, inhibits the aggregation of platelets. nih.govsemanticscholar.org
PTA2 exhibits a dual mechanism of action, functioning not only as a receptor antagonist but also as an inhibitor of a key enzyme in the eicosanoid pathway. nih.govnih.gov At higher concentrations, PTA2 inhibits thromboxane synthase, the enzyme that converts prostaglandin H2 (PGH2) into thromboxane A2. caymanchem.comnih.govnih.gov This action reduces the production of the natural agonist TXA2. youtube.com Notably, PTA2 does not affect prostacyclin synthase, preserving the production of prostacyclin (PGI2), a natural inhibitor of platelet aggregation and a vasodilator. nih.govnih.gov Furthermore, PTA2 does not interfere with the anti-aggregatory effects of PGI2 or prostaglandin D2. nih.gov
Table 2: Enzymatic Inhibition Profile of Pinane Thromboxane A2
| Enzyme | Action | ID₅₀ Value |
|---|---|---|
| Thromboxane Synthase (Rabbit Platelet) | Inhibition | 50 µM caymanchem.com |
| Prostacyclin Synthase | No effect up to 100 µM caymanchem.com | N/A |
ID₅₀ (Half-maximal inhibitory dosage) is the dose of a substance that is required for 50% inhibition in vivo.
Vascular Reactivity Studies with Pinane Thromboxane A2
In addition to its effects on platelets, PTA2 has been studied for its ability to modulate the tone of vascular smooth muscle.
Thromboxane A2 is a potent vasoconstrictor. nih.govyoutube.com In experimental studies using isolated cat coronary arteries, PTA2 has been shown to effectively inhibit vasoconstriction induced by stable prostaglandin endoperoxide analogs like U-46619. caymanchem.comnih.govnih.gov This antagonistic effect demonstrates its ability to block the direct contractile action of thromboxane mimetics on vascular smooth muscle, highlighting its potential to counteract pathological vasoconstriction. nih.govnih.gov The concentration required for this effect is notably low, with an ID₅₀ of 0.1 µM for the inhibition of U-46619-induced cat coronary artery constriction. caymanchem.com
Analysis of Pinane Thromboxane A2 Effects on Specific Vascular Beds
While thromboxane A2 is widely recognized as a potent vasoconstrictor wikipedia.orgnih.gov, studies involving its stable analog, Pinane thromboxane A2, have demonstrated antagonistic effects in specific vascular beds. In experimental models using feline coronary arteries, PTA2 acted as a selective inhibitor of vasoconstriction. nih.gov
Specifically, PTA2 was shown to inhibit the constriction of cat coronary arteries that was induced by stable prostaglandin endoperoxide (PGH2) analogs. nih.gov This identifies PTA2 as a thromboxane A2 receptor (TP receptor) antagonist in this context. caymanchem.com The inhibitory effect was potent, with an ID₅₀ (the concentration causing 50% inhibition) of 0.1 µM against constriction induced by the TXA2 mimetic U-46619. caymanchem.com This antagonistic action on a critical vascular bed like the coronary artery highlights the potential for PTA2 to counteract pathological vasoconstriction. nih.gov
In contrast, other TXA2 analogs, such as carbocyclic thromboxane A2 (CTA2), have been shown to be extremely potent coronary vasoconstrictors, reinforcing the powerful effect of TP receptor activation on vascular smooth muscle. pnas.org The opposing actions of PTA2 and CTA2 in the same vascular bed underscore how structural modifications to the thromboxane molecule can dramatically alter its pharmacological profile from an agonist to an antagonist.
Table 1: Effect of Pinane Thromboxane A2 on Coronary Artery Constriction
| Experimental System | Agonist Used | Effect of Pinane Thromboxane A2 (PTA2) | Potency (ID₅₀) | Reference |
|---|---|---|---|---|
| Isolated Cat Coronary Artery | Stable PGH2 Analogs | Inhibition of constriction | Not specified | nih.gov |
| Isolated Cat Coronary Artery | U-46619 (TXA2 Mimetic) | Inhibition of constriction (Antagonist) | 0.1 µM | caymanchem.com |
Pinane Thromboxane A2 in Diverse Cellular Contexts
In the context of hepatic cells, Pinane thromboxane A2 has been found to exert a protective effect on subcellular organelles. Specifically, at low concentrations, PTA2 was observed to stabilize liver lysosomes. nih.gov This action suggests a potential role in mitigating cellular damage, as the disruption of lysosomal membranes and the subsequent release of hydrolytic enzymes can contribute to tissue injury. pnas.org For instance, a study demonstrated that PTA2 produced a significant, dose-dependent inhibition of the release of the lysosomal enzyme cathepsin D from cat liver lysosomes. pnas.org
The effect of PTA2 is notably different from that of other thromboxane analogs. The carbocyclic analog CTA2, for example, was shown to labilize lysosomal membranes. pnas.org At a concentration of 200 nM, CTA2 increased the release of the lysosomal enzymes β-glucuronidase and cathepsin D from liver large granule fractions by 41% and 32%, respectively, indicating an increase in lysosomal disruption. pnas.org This contrast highlights the specific structure-activity relationship of PTA2 in promoting lysosomal membrane stability in hepatic tissue.
Interstitial cells of Cajal (ICC) are the pacemaker cells of the gastrointestinal tract, generating the rhythmic electrical activity that governs motility. Thromboxane A2 signaling has been shown to directly modulate this pacemaker activity. In studies using cultured ICC from the mouse small intestine, the application of a TXA2 mimetic (U46619) altered their fundamental electrical properties.
Under current-clamp mode, the TXA2 mimetic produced membrane depolarization. nih.gov In voltage-clamp mode, it increased tonic inward pacemaker currents. nih.gov This modulation of pacemaker activity by TXA2 appears to involve the activation of G proteins and is dependent on both extracellular and intracellular calcium mobilization. nih.gov However, the signaling pathway is independent of protein kinase C (PKC), as inhibitors of PKC did not block the effects induced by the TXA2 mimetic. nih.gov These findings suggest that TXA2 signaling can directly influence gastrointestinal motility by altering the pacemaker function of ICC. nih.gov
Table 2: Electrophysiological Effects of TXA2 Mimetic on Interstitial Cells of Cajal (ICC)
| Parameter | Control State | Effect of TXA2 Mimetic (U46619) | Reference |
|---|---|---|---|
| Membrane Potential (Current-Clamp) | -48 ± 3 mV | Depolarized to -19 ± 2.4 mV | nih.gov |
| Pacemaker Potential Amplitude | 25 ± 6 mV | Decreased to 4.7 ± 1.4 mV | nih.gov |
| Pacemaker Currents (Voltage-Clamp) | Spontaneous inward currents | Increased tonic inward currents | nih.gov |
| Signaling Pathway | - | G protein-dependent, Ca²⁺-dependent, PKC-independent | nih.gov |
Functional thromboxane A2 (TP) receptors have been identified in Schwann cells, the primary glial cells of the peripheral nervous system. Studies using both primary rat Schwann cells (rSC) and a human Schwann cell line (T265) confirmed the expression of TP receptors via immunocytochemical and immunoblot analyses. Activation of these receptors with the TXA2 mimetic U46619 revealed distinct, cell-type-specific signaling cascades.
In both primary rat Schwann cells and the human cell line, TP receptor activation led to a significant increase in intracellular cyclic AMP (cAMP) levels—a 20-fold increase in rSC and a 15-fold increase in T265 cells. This was accompanied by the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) in both cell types, although the effect was more pronounced in T265 cells.
A key difference emerged in their calcium signaling pathways. Treatment with the TXA2 mimetic stimulated intracellular calcium mobilization in the T265 cell line, an effect that was blocked by TP receptor antagonists. In contrast, the same treatment did not elicit any change in intracellular calcium in the primary rat Schwann cells. This indicates that TP receptor activation in Schwann cells can proceed through either calcium-dependent or calcium-independent mechanisms, depending on the specific cellular context.
Table 3: Comparison of TP Receptor Signaling in Different Schwann Cell Types
| Cellular Response | Primary Rat Schwann Cells (rSC) | Human Schwann Cell Line (T265) |
|---|---|---|
| TP Receptor Expression | Present | Present |
| Intracellular Calcium (Ca²⁺) Mobilization | No change | Increase |
| Intracellular Cyclic AMP (cAMP) Level | ~20-fold increase | ~15-fold increase |
| CREB Phosphorylation | Increase (lesser extent) | Increase (greater extent) |
The role of thromboxane A2 signaling in angiogenesis—the formation of new blood vessels—is complex, with experimental data supporting both pro- and anti-angiogenic effects.
On one hand, some studies indicate a pro-angiogenic role. The TXA2 mimetic U46619 was found to stimulate the migration of endothelial cells. Furthermore, key angiogenic growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) were shown to increase the synthesis of TXA2 in endothelial cells by three- to fivefold. Inhibition of TXA2 synthesis or blockade of its receptor with an antagonist (SQ29,548) subsequently inhibited the endothelial cell migration stimulated by VEGF or bFGF.
Conversely, other research points to an anti-angiogenic function. One study found that signaling through the β-isoform of the TP receptor (TPβ) inhibits VEGF-induced migration and angiogenesis in endothelial cells. This inhibitory mechanism involved the suppression of nitric oxide (NO) release and decreased activation of key pro-angiogenic molecules like Akt and eNOS. Another report demonstrated that overexpression of the TP receptor in human endothelial cells induces a feedback loop that inhibits their angiogenic capacity both in vitro and in vivo. This suggests that pathologically elevated TP receptor expression on the endothelium could directly contribute to endothelial dysfunction and impair neovascularization.
These conflicting findings suggest that the net effect of TXA2 signaling on angiogenesis may be highly dependent on the specific context, such as the expression level of TP receptor isoforms and the prevailing balance of other pro- and anti-angiogenic factors.
Table 4: Summary of TXA2 Signaling Effects in Angiogenesis Models
| Finding | Experimental Observation | Implication |
|---|---|---|
| Pro-Angiogenic Role | TXA2 mimetic (U46619) stimulates endothelial cell migration. VEGF and bFGF increase TXA2 synthesis. TXA2 receptor antagonist inhibits VEGF/bFGF-stimulated migration. | TXA2 acts as a downstream mediator of key angiogenic growth factors. |
| Anti-Angiogenic Role | TPβ receptor signaling inhibits VEGF-induced migration and angiogenesis. TP receptor activation suppresses nitric oxide (NO) release. TP receptor overexpression inhibits the angiogenic capacity of endothelial cells. | TP receptor signaling can act as a negative regulator of angiogenesis, potentially contributing to endothelial dysfunction. |
Fibroblast growth factor 23 (FGF23) is a hormone primarily produced by bone cells (osteoblasts and osteocytes) that plays a critical role in regulating phosphate (B84403) and vitamin D metabolism. Research has identified thromboxane A2 signaling as a negative regulator of FGF23 production.
In experiments using rat UMR-106 osteoblast-like cells, the application of TXA2 or stable TXA2 receptor agonists, such as I-BOP and U46619, significantly suppressed Fgf23 gene expression. nih.govunmc.edu This effect was mediated specifically through the TP receptor, as the suppression was abrogated by the co-administration of the TP receptor antagonist SQ29548. nih.govunmc.edu The downregulation was observed not only at the level of gene transcription but also resulted in a decreased concentration of FGF23 protein in the cell culture supernatant. nih.gov
Furthermore, co-incubation of the osteoblast-like cells with activated human platelets—a primary source of TXA2—also led to a significant reduction in Fgf23 gene expression. nih.gov This suggests that in conditions associated with enhanced platelet aggregation, the release of TXA2 could directly influence bone cell function and systemic phosphate homeostasis by suppressing FGF23 production. nih.govunmc.edu
Table 5: Effect of TXA2 Agonists on Fgf23 Gene Expression in UMR-106 Osteoblast-like Cells
| Compound | Compound Type | Effect on Fgf23 Expression | Reference |
|---|---|---|---|
| Thromboxane A2 (TXA2) | Endogenous Ligand | Suppression | nih.gov |
| I-BOP | Stable TXA2 Receptor Agonist | Suppression | nih.govunmc.edu |
| U46619 | Stable TXA2 Receptor Agonist | Suppression | nih.govunmc.edu |
| SQ29548 | TXA2 Receptor Antagonist | Abrogated the suppression caused by agonists | nih.govunmc.edu |
| Activated Human Platelets | Source of TXA2 | Suppression | nih.gov |
Pinane Thromboxane A2 As a Probe for Prostanoid Mediated Pathophysiological Mechanisms
Investigation of Thromboxane-Dependent Processes in Experimental Thrombotic Models
Thromboxane (B8750289) A2 is a potent mediator of thrombosis, promoting platelet activation and aggregation, which are key events in the formation of blood clots. wikipedia.orgmdpi.com Pinane (B1207555) thromboxane A2 has been instrumental in studying these prothrombotic mechanisms. In experimental models, PTA2 has been shown to inhibit platelet aggregation and coronary artery constriction induced by stable prostaglandin (B15479496) endoperoxide analogs. nih.gov
The action of TXA2 is initiated when activated platelets produce it from prostaglandin H2 via the enzyme thromboxane-A synthase. wikipedia.org TXA2 then acts as a positive feedback mediator, stimulating the activation of new platelets and amplifying the aggregation response. nih.gov This process is crucial for hemostasis but can become pathological, leading to thrombotic events like myocardial infarction and stroke. mdpi.comnih.gov
Research utilizing PTA2 has helped to clarify the dual role it can play. At lower concentrations, it acts as a selective inhibitor of coronary artery constriction and platelet aggregation, while at higher concentrations, it also inhibits thromboxane synthetase. nih.gov This dual action makes it a valuable compound for investigating the consequences of blocking both the receptor and the synthesis of TXA2 in thrombotic models.
| Experimental Model/System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Cat Coronary Artery | Pinane thromboxane A2 (PTA2) | Inhibition of U-46619-induced constriction (ID₅₀ = 0.1 µM) | caymanchem.com |
| Human Platelets | Pinane thromboxane A2 (PTA2) | Inhibition of U-46619-induced aggregation (IC₅₀ = 2 µM) | caymanchem.com |
| Rabbit Platelet Thromboxane Synthase | Pinane thromboxane A2 (PTA2) | Inhibition of enzyme activity (ID₅₀ = 50 µM) | caymanchem.com |
Mechanistic Studies of Thromboxane A2 Receptor Overactivity in Cardiovascular Disease Models
The biosynthesis of TXA2 and the expression of its receptor are often elevated in a range of cardiovascular diseases. nih.govnih.gov This overactivity contributes to pathologies such as hypertension, atherosclerosis, and myocardial infarction. nih.govnih.govnih.gov TXA2 is a potent vasoconstrictor, and its excessive production can lead to increased peripheral resistance and the development of hypertension. nih.gov Furthermore, its role in platelet aggregation contributes to the formation of thrombi that can occlude blood vessels, leading to ischemic events. nih.gov
The balance between TXA2 and prostacyclin, a vasodilator and inhibitor of platelet aggregation, is critical for maintaining cardiovascular homeostasis. mdpi.comnih.gov In hypertensive states, this balance is often disrupted, with an excessive production of TXA2. nih.gov
Studies in animal models of chronic kidney disease, a condition often associated with hypertension, have shown that these models exhibit increased serum levels of TXB2 (the stable metabolite of TXA2) and enhanced expression of TXA2 receptors in the aorta. nih.gov The aortic rings from these animals also showed an increased contraction response to a TXA2 analog, U46619. nih.gov These findings suggest that the impairment of artery contractile function due to increased TXA2 receptor activity may be involved in the hypertension associated with chronic kidney disease. nih.gov
| Cardiovascular Disease Model | Key Finding Related to TXA2 Pathway | Implication | Reference |
|---|---|---|---|
| Animal models of hypertension | Excessive production of thromboxane A2 | Contributes to the development and maintenance of hypertension through vasoconstriction and stimulation of vascular smooth muscle cell growth. | nih.gov |
| Chronic kidney disease rat model | Increased serum TXB2 and enhanced aortic expression of TXA2 receptors | Impaired artery contractile function, potentially leading to hypertension. | nih.gov |
| General cardiovascular and inflammatory diseases | Elevated biosynthesis of TXA2 and isoprostanes, and increased receptor expression | Drives disease processes through augmented TP receptor activation. | nih.govnih.gov |
Exploration of Pinane Thromboxane A2 in Cancer Cell Biology Research (e.g., Lung Carcinoma Cell Proliferation)
There is a growing body of evidence implicating the thromboxane A2 signaling pathway in the development and progression of several types of cancer, including lung, breast, prostate, and colorectal cancers. nih.govnih.gov Thromboxane receptors are often upregulated in tumor tissues, and higher levels of circulating TXA2 are observed in cancer patients. nih.govencyclopedia.pub This overexpression is generally associated with a poor prognosis, reduced survival, and metastatic disease. nih.govencyclopedia.pub
In the context of lung carcinoma, TXA2 has been shown to exert promoting effects on cell proliferation. nih.gov Studies have demonstrated that both thromboxane A2 synthase (TXAS) and the thromboxane A2 receptor (TXA2R) play a role in lung cancer development. nih.gov Inhibition of TXA2 signaling can lead to the arrest of cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov
Furthermore, research suggests that TXA2 can act as a critical mediator for the tumor-promoting effects of cyclooxygenase-2 (COX-2) in lung adenocarcinoma cells. nih.gov The oncogenic function of COX-2 appears to be, in part, dependent on TXA2, which can relay the COX-2 signal for cell proliferation and survival. nih.gov This highlights TXA2 as a significant molecule in COX-2-mediated tumor growth and a potential therapeutic target in lung cancer. nih.gov The use of PTA2 in such research allows for the specific interrogation of the TP receptor's role in these oncogenic processes.
| Cancer Type | Role of TXA2/TP Receptor Signaling | Experimental Finding | Reference |
|---|---|---|---|
| Lung Adenocarcinoma | Promotes cell proliferation | Inhibition of TXA2 arrests cells at the G2/M phase and induces apoptosis. TXA2 mediates the tumor-promoting effects of COX-2. | nih.gov |
| Multiple Cancers (including lung, breast, prostate) | Associated with tumor growth, migration, angiogenesis, and metastasis | Thromboxane receptors are upregulated in multiple tumor types. Overexpression of TXA2S or TP is linked to poor prognosis. | nih.govencyclopedia.pub |
Role in Understanding Inflammatory and Immunological Responses Mediated by Thromboxane Receptors
The thromboxane A2 pathway is deeply involved in inflammatory and immunological responses. Activation of TP receptors can stimulate pro-inflammatory responses in vascular endothelial cells. wikipedia.org Thromboxane A2 has been shown to augment cellular immune responses and contribute to inflammatory tissue injury. nih.govoup.com
In the context of the immune system, TP receptor activation can lead to the apoptosis of certain lymphocytes (CD4+ and CD8+ T cells) and affect T cell movement and proliferation. wikipedia.org This suggests that the TXA2-TP signaling pathway can act as a negative regulator of dendritic cell-T cell interactions, which are crucial for the development of acquired immunity. wikipedia.org
Furthermore, TXA2 is implicated in allergic inflammation, which is a key component of diseases like asthma and rhinitis. nih.gov Studies using mice lacking TP receptors have demonstrated that both mitogen-induced and alloantigen-driven cellular responses are significantly reduced in the absence of TP signaling. nih.govoup.com This indicates that thromboxane plays a role in enhancing cellular immune responses and the subsequent inflammatory tissue damage. nih.govoup.com
| Immune/Inflammatory Process | Effect of TP Receptor Activation/TXA2 Signaling | Experimental Evidence | Reference |
|---|---|---|---|
| Vascular Endothelial Cell Response | Stimulates pro-inflammatory responses, including increased expression of adhesion proteins. | In vitro studies showing upregulation of ICAM-1, VCAM-1, and E-selectin. | wikipedia.org |
| T-lymphocyte Function | Stimulates apoptosis of CD4+ and CD8+ lymphocytes; causes chemokinesis of native T cells; impairs dendritic cell-dependent T cell proliferation. | Studies on mouse and human immune cells. | wikipedia.org |
| Cellular Immune Response | Augments cellular immune responses and inflammatory tissue injury. | Mice lacking TP receptors show reduced mitogen- and alloantigen-induced splenocyte responses and decreased tissue injury in a cardiac transplant rejection model. | nih.govoup.com |
| Allergic Inflammation | Contributes to the pathogenesis of asthma, rhinitis, and atopic dermatitis. | General research findings linking TXA2 to allergic diseases. | nih.gov |
Q & A
Q. What methods are used to synthesize and characterize Pinane Thromboxane A2 (PTA2)?
PTA2 is synthesized via stereoselective strategies to mimic thromboxane A2 (TXA2) while enhancing stability. Nicolaou et al. (1982) detailed a multi-step process involving cyclization of pinane derivatives and regioselective oxidation to introduce the thromboxane-like oxane ring . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for purity assessment. Stability is validated by comparing degradation kinetics with native TXA2 under physiological conditions .
Q. How does PTA2 interact with thromboxane A2 receptors (TP receptors) in vitro?
PTA2 acts as a TP receptor antagonist, competing with endogenous TXA2. Ligand binding assays (e.g., [³H]SQ29548 displacement) quantify receptor affinity, with reported Kd values of 3.64 nmol/L in PC-3 prostate cancer cells . Functional assays using TP agonists (e.g., U46619) and antagonists (e.g., SQ29548) demonstrate PTA2’s inhibitory effects on RhoA-mediated cytoskeletal changes, measured via GTPase activation kits and cell contraction assays .
Q. What experimental models are used to study PTA2’s pharmacological effects?
- Platelet aggregation : Washed human platelets treated with collagen or arachidonic acid, with aggregation monitored via turbidimetry. PTA2 (1–10 µM) inhibits aggregation by blocking TP receptors and thromboxane synthase .
- Renal studies : Intravenous PTA2 (50 µg/kg/h) in spontaneously hypertensive rats (SHR) induces natriuresis, measured via urinary electrolyte analysis and blood pressure monitoring .
Advanced Research Questions
Q. How do contradictory findings on TP receptor activation in cancer cell migration arise?
TP receptor activation exhibits a biphasic effect: moderate activation promotes migration via RhoA/ROCK signaling, while sustained activation or blockade (e.g., with PTA2) inhibits it. Discrepancies stem from agonist concentration gradients and cell-specific receptor isoforms (TPα vs. TPβ). For example, PC-3 cells show migration inhibition at U46619 > 100 nM, while DU145 cells require higher doses . Methodological rigor includes titrating agonist/antagonist ratios and validating receptor expression via Western blot .
Q. What signaling pathways downstream of TP receptors are modulated by PTA2?
PTA2 inhibits RhoA/ROCK activation, disrupting cytoskeletal reorganization. Key steps:
Treat cells with U46619 (TP agonist) to induce contraction.
Pre-treat with PTA2 or Y27632 (ROCK inhibitor) to block contraction.
Quantify RhoA activation using pull-down assays (e.g., G-LISA) .
Validate with dominant-negative RhoA mutants to confirm pathway specificity .
Table 1 : Key signaling metrics in PC-3 cells treated with U46619 and PTA2
| Parameter | U46619 (10 nM) | U46619 + PTA2 (1 µM) |
|---|---|---|
| RhoA activation (fold) | 3.2 ± 0.4 | 1.1 ± 0.2* |
| Cell contraction (%) | 42 ± 5 | 8 ± 3* |
| *Data from ; p < 0.01 vs. U46619 alone. |
Q. How can non-targeted metabolomics identify PTA2’s role in non-cancer contexts?
In drought-stressed quinoa, PTA2 levels increase 69.7-fold under stress (log2FC = 6.122, p = 0.020), linking it to lipid peroxidation and stress adaptation . Methodology:
- Extract metabolites using methanol/water.
- Analyze via LC-MS/MS with KEGG pathway mapping.
- Cross-reference with longevity studies where PTA2 is elevated in fecal metabolomes of long-lived humans, suggesting roles in inflammation resolution .
Methodological Considerations
Q. How are TP receptor binding assays optimized for PTA2 studies?
Q. What safety protocols apply when handling PTA2 in vitro?
- Store PTA2 in ethanol at −20°C, shielded from light to prevent degradation .
- Use PPE (gloves, eye protection) and adhere to OSHA HCS standards for reproductive toxicity (H361) .
Data Interpretation Challenges
Q. How should researchers resolve conflicting results in TP receptor pharmacology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
